Desmethylcitalopram
Übersicht
Beschreibung
Desmethylcitalopram (DCT) is a metabolite of the antidepressant citalopram, which is a selective serotonin reuptake inhibitor (SSRI). It is an important compound in the field of psychopharmacology as it has been studied for its potential to have a therapeutic effect in depression. DCT has been found to have a longer half-life than citalopram and is believed to be responsible for some of the therapeutic effects of citalopram.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Arzneimittelmonitoring
Desmethylcitalopram, als Hauptmetabolit von Citalopram (CIT), ist für das therapeutische Arzneimittelmonitoring (TDM) von CIT bei Depressionen von entscheidender Bedeutung . Die Plasmakonzentration von CIT und ihre Korrelation mit Behandlungsergebnissen sind ein bedeutender Forschungsbereich . Studien haben therapeutische Bereiche für Plasmakonzentrationen vorgeschlagen und arbeiten daran, einen klar definierten Zusammenhang zwischen der Plasmakonzentration von CIT und Behandlungsergebnissen herzustellen .
Speichel-Analyse
this compound kann im menschlichen Speichel quantifiziert werden, was für die Überwachung von Patienten nützlich ist, die mit CIT behandelt werden . Es wurde eine zuverlässige Methode zur gleichzeitigen Quantifizierung von CIT und this compound im Speichel entwickelt . Diese Methode zeichnet sich durch gute Linearität, Sensitivität, Reproduzierbarkeit, Spezifität und niedrige Werte für die Nachweisgrenze und die Quantifizierungsgrenze aus .
Studien zur metabolischen Transformation
this compound ist ein Produkt der metabolischen Umwandlung von CIT . Die Untersuchung der Bildung von this compound trägt zum Verständnis der Stoffwechselwege von CIT und der Rolle verschiedener Enzyme in diesem Prozess bei . Dieses Wissen kann für die Vorhersage von Arzneimittelwechselwirkungen und Nebenwirkungen von entscheidender Bedeutung sein .
Pharmakokinetik und Pharmakodynamik
Die Untersuchung von this compound hilft, die Pharmakokinetik und Pharmakodynamik von CIT zu verstehen . Sie trägt zur Bestimmung der Absorption, Verteilung, des Metabolismus und der Ausscheidung (ADME) von CIT bei . Diese Informationen sind entscheidend für die Optimierung von Dosierungsregimen und die Minimierung von Nebenwirkungen .
Sicherheit und Nebenwirkungen
Die Forschung an this compound trägt zum Verständnis der Sicherheit und Nebenwirkungen von CIT bei . Sie hilft bei der Identifizierung von unerwünschten Arzneimittelereignissen und deren Korrelation mit den Plasmakonzentrationen von CIT . Dieses Wissen kann die Entwicklung sichererer Therapieansätze leiten .
Kostenbezogene Ergebnisse
Studien haben gezeigt, dass die Aufrechterhaltung einer bestimmten CIT-Konzentration im Plasma, die den Metabolismus zu this compound beinhaltet, zur Verkürzung der Krankenhausaufenthaltsdauer beitragen kann . Es werden jedoch detailliertere Informationen benötigt, um die direkten medizinischen Kosten und die vielen potenziellen Faktoren zu verstehen, die zu längeren Krankenhausaufenthalten beitragen .
Wirkmechanismus
Zukünftige Richtungen
One study suggested that high plasma concentration of Desmethylcitalopram (>73.25 ng/mL) showed a more significant reduction in HDRS scores than the expected concentration (42.75–73.25 ng/mL) and the low concentration (<42.75 ng/mL) groups . This indicates a potential direction for future research into the therapeutic applications of this compound.
Biochemische Analyse
Biochemical Properties
Desmethylcitalopram plays a crucial role in biochemical reactions as a selective serotonin reuptake inhibitor. It interacts with the serotonin transporter (SERT), inhibiting the reuptake of serotonin into presynaptic neurons. This interaction increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This compound also interacts with various enzymes and proteins involved in serotonin metabolism and transport, such as monoamine oxidase and vesicular monoamine transporter .
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects neurons by increasing serotonin levels in the synaptic cleft, which enhances serotonergic signaling pathways. This increase in serotonin can lead to changes in gene expression and cellular metabolism, promoting neuroplasticity and improving mood and cognitive functions. This compound also affects glial cells, modulating their role in supporting neuronal function and maintaining homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the serotonin transporter (SERT) on presynaptic neurons. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, leading to improved mood and cognitive functions. Additionally, this compound may influence other neurotransmitter systems and signaling pathways, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits linear pharmacokinetics, with its peak concentration occurring approximately 20 hours after administration. This compound is relatively stable, with a half-life of around 50 hours. Long-term studies have shown that this compound maintains its efficacy in enhancing serotonergic neurotransmission and improving mood over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively enhances serotonergic neurotransmission and improves mood and cognitive functions. At high doses, it may cause adverse effects such as serotonin syndrome, characterized by excessive serotonergic activity leading to symptoms like agitation, confusion, and hyperthermia. Threshold effects have been observed, with a clear dose-response relationship .
Metabolic Pathways
This compound is involved in the citalopram metabolism pathway. It is formed through the demethylation of citalopram by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. This compound is further metabolized into dithis compound, which is eventually excreted from the body. The metabolic pathway of this compound involves interactions with various enzymes and cofactors, influencing its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by the serotonin transporter (SERT) and other monoamine transporters. This compound can also bind to plasma proteins, affecting its distribution and bioavailability. The compound accumulates in the brain, where it exerts its therapeutic effects by enhancing serotonergic neurotransmission .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with the serotonin transporter (SERT) on presynaptic neurons. This localization is crucial for its function as a selective serotonin reuptake inhibitor. This compound may also be found in other cellular compartments, such as the cytoplasm and vesicles, where it can influence various cellular processes and signaling pathways .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJADDMMFYXMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881082 | |
Record name | desmethylcitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90881082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62498-67-3 | |
Record name | Desmethylcitalopram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62498-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monodesmethylcitalopram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | desmethylcitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90881082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]isobenzofuran-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMETHYLCITALOPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBX9104IR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does desmethylcitalopram differ from citalopram in terms of its pharmacokinetic properties?
A: this compound generally exhibits a longer half-life and lower clearance compared to citalopram. [, ] This difference in pharmacokinetics is attributed to the genetic polymorphism of CYP2C19, the enzyme primarily responsible for the N-demethylation of citalopram to this compound. [] Studies have shown that individuals classified as poor metabolizers of CYP2C19 exhibit higher citalopram and lower this compound concentrations compared to extensive metabolizers. [, , , ]
Q2: Does this compound contribute to the therapeutic effects of citalopram?
A: While this compound possesses a weaker affinity for the serotonin transporter compared to citalopram, studies suggest that it may contribute to the overall antidepressant effect. [, ] Research indicates that this compound levels are associated with the clinical response to citalopram in patients with major depression. []
Q3: How does the distribution of citalopram and this compound in the body differ from other antidepressants?
A: Studies analyzing postmortem tissues and fluids reveal that citalopram, unlike some other antidepressants, does not exhibit a consistent concentration ratio between itself and this compound within any specific specimen group. [] Additionally, citalopram demonstrates a high ability to cross the blood-brain barrier, with cerebrospinal fluid concentrations significantly higher than the calculated unbound serum concentrations. [] This suggests active transport of citalopram into, or a lack of active transport out of, the cerebrospinal fluid, potentially impacting its efficacy. []
Q4: Are there any known drug-drug interactions associated with citalopram or this compound?
A: Research indicates that concomitant use of other psychotropic drugs, particularly tricyclic antidepressants like clomipramine, can significantly increase serum concentrations of both citalopram and this compound. [] Neuroleptics and some benzodiazepines, particularly alprazolam, have also been shown to increase citalopram and this compound concentrations. []
Q5: Does citalopram administration affect the pharmacokinetics of other drugs?
A: Citalopram and its metabolites may interact with the cytochrome P450 (CYP) enzyme system, potentially influencing the metabolism of other drugs. [, , , ] For instance, citalopram has been shown to inhibit the metabolism of desipramine, a tricyclic antidepressant, leading to increased desipramine and reduced 2-hydroxydesipramine levels. []
Q6: How do oral contraceptives affect citalopram metabolism?
A: Research suggests that oral contraceptive use may influence citalopram metabolism. Studies show that women taking oral contraceptives exhibit a lower metabolic ratio of this compound to citalopram compared to age-matched women not on oral contraceptives. [, , ]
Q7: Does citalopram interact with the HIV medication raltegravir?
A: A dedicated drug-drug interaction study found no clinically significant pharmacokinetic interaction between citalopram and the HIV-1 integrase inhibitor raltegravir. This suggests that the combination can be administered without dose adjustments. []
Q8: What analytical techniques are commonly employed to measure citalopram and this compound concentrations?
A8: Various analytical methods are used to quantify citalopram and this compound in biological samples. These include:
- **High-performance liquid chromatography (HPLC) ** with various detection methods, including ultraviolet (UV), diode array detection (DAD), and mass spectrometry (MS). [, , , , , , , ]
- Gas chromatography-mass spectrometry (GC-MS). [, , , ]
- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [, ]
- Thin layer chromatography (TLC). []
Q9: Can citalopram and this compound be detected in unconventional samples like nails, hair, and saliva?
A: Yes, researchers have developed methods to isolate and identify citalopram and this compound in alternative matrices like nails, hair, and saliva. [, , ] These methods are particularly useful in forensic toxicology and therapeutic drug monitoring when conventional blood or urine samples are unavailable.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.